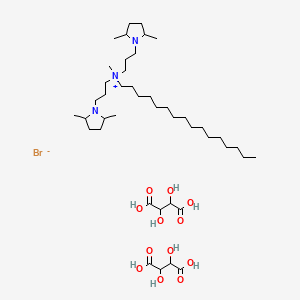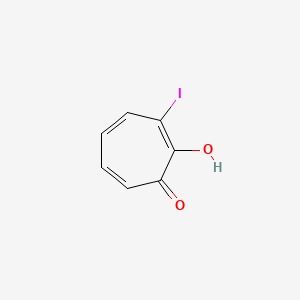
3-Ethylcyclohexane-1,2-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylcyclohexane-1,2-dithiol is an organic compound with the molecular formula C8H16S2 It is a derivative of cyclohexane, where two adjacent carbon atoms are substituted with thiol groups (-SH) and one of the carbon atoms in the ring is substituted with an ethyl group (-C2H5)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylcyclohexane-1,2-dithiol typically involves the reaction of cyclohexene with ethylthiol in the presence of a catalyst. The reaction proceeds through the addition of thiol groups to the double bond of cyclohexene, followed by the introduction of the ethyl group. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 3-ethylcyclohexene-1,2-dione in the presence of hydrogen sulfide. This method ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylcyclohexane-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 3-ethylcyclohexane-1,2-disulfide.
Reduction: Formation of 3-ethylcyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
3-Ethylcyclohexane-1,2-dithiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ethylcyclohexane-1,2-dithiol involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with metal ions, proteins, and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Cyclohexane-1,2-dithiol: Lacks the ethyl group, making it less hydrophobic.
3-Methylcyclohexane-1,2-dithiol: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexane-1,2-dithiolane: Contains a dithiolane ring instead of free thiol groups.
Uniqueness: 3-Ethylcyclohexane-1,2-dithiol is unique due to the presence of both thiol groups and an ethyl group, which confer distinct chemical properties and reactivity. The ethyl group increases the hydrophobicity of the compound, potentially enhancing its interactions with hydrophobic biomolecules and surfaces.
Properties
CAS No. |
28679-10-9 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
3-ethylcyclohexane-1,2-dithiol |
InChI |
InChI=1S/C8H16S2/c1-2-6-4-3-5-7(9)8(6)10/h6-10H,2-5H2,1H3 |
InChI Key |
QOQORWJNWLQESK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


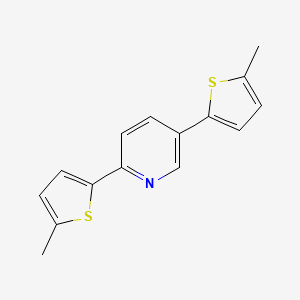

![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/structure/B13749193.png)
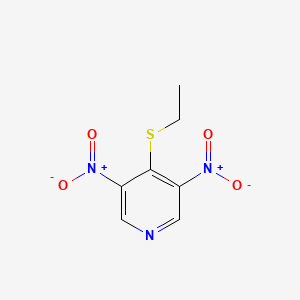
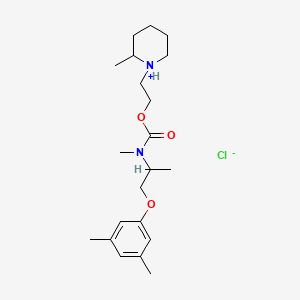
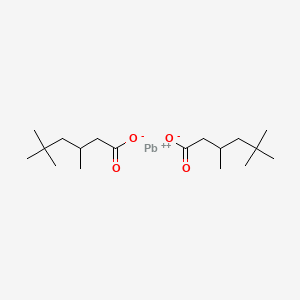
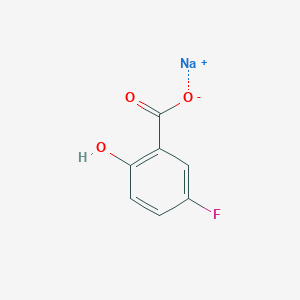

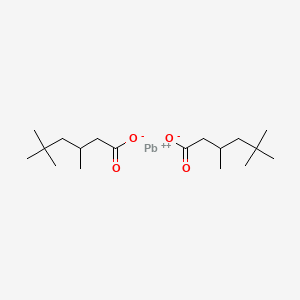
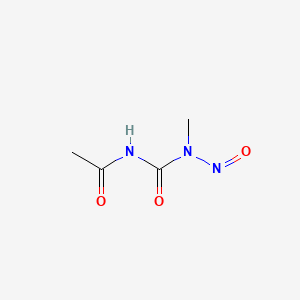
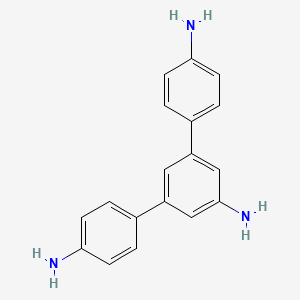
![butyl 4-(6-methyl-4-oxo-4H-benzo[d][1,3]oxazin-2-ylamino)benzoate](/img/structure/B13749227.png)
